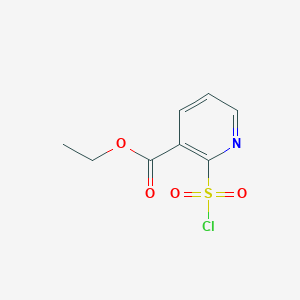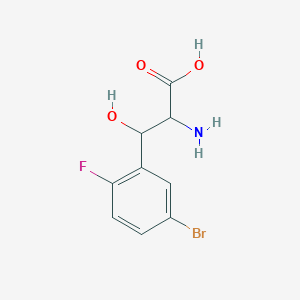
2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid is an organic compound that features both amino and hydroxy functional groups attached to a propanoic acid backbone. The presence of bromine and fluorine atoms on the phenyl ring adds unique chemical properties, making this compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common approach is the bromination and fluorination of a phenylalanine derivative, followed by the introduction of the amino and hydroxy groups through subsequent reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can undergo reduction to form various amine derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups like alkyl, aryl, or alkoxy groups.
Applications De Recherche Scientifique
2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-Amino-3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(5-bromo-3-fluorophenyl)-3-hydroxypropanoic acid
Comparison: While these compounds share a similar core structure, the position and type of halogen atoms on the phenyl ring can significantly influence their chemical properties and reactivity. For instance, the presence of chlorine instead of bromine may alter the compound’s electron density and steric effects, leading to different reaction pathways and biological activities. The unique combination of bromine and fluorine in 2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid provides a distinct set of properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C9H9BrFNO3 |
|---|---|
Poids moléculaire |
278.07 g/mol |
Nom IUPAC |
2-amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrFNO3/c10-4-1-2-6(11)5(3-4)8(13)7(12)9(14)15/h1-3,7-8,13H,12H2,(H,14,15) |
Clé InChI |
WVKTZLOEEPYNFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C(C(C(=O)O)N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



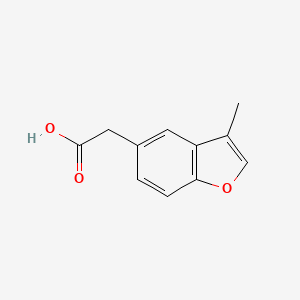
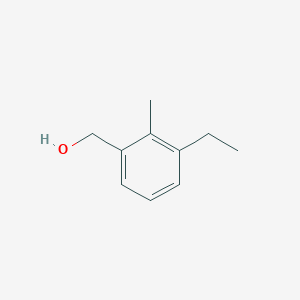
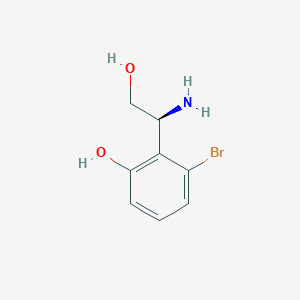
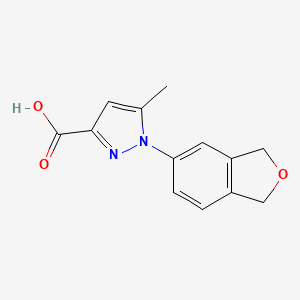
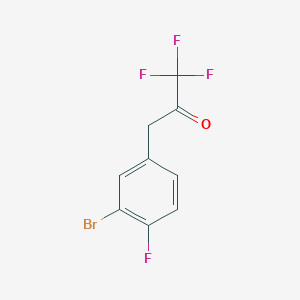
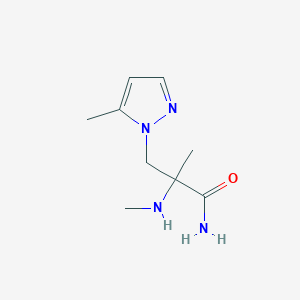
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
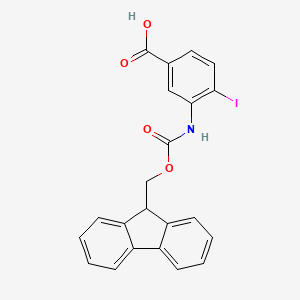
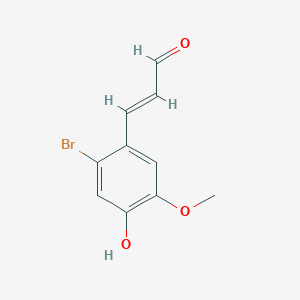
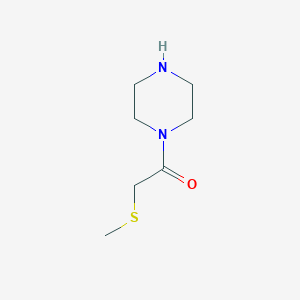
![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)

